Depmpo

Vue d'ensemble

Description

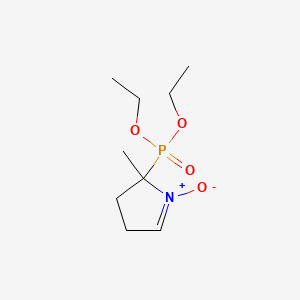

DEPMPO, ou 5-diéthylphosphono-5-méthyl-1-pyrroline N-oxyde, est un piège à spin à base de nitrone largement utilisé dans les études de résonance paramagnétique électronique (RPE). Il est reconnu pour sa capacité à piéger divers radicaux libres, ce qui en fait un outil précieux en recherche chimique et biologique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : DEPMPO est synthétisé par un procédé en plusieurs étapes. Une méthode courante implique la cyclisation réductrice d'un γ-nitroaldéhyde phosphorylé . Cette approche évite la formation de sous-produits de sur-oxydation, ce qui simplifie le processus de purification .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques de this compound ne soient pas largement documentées, la synthèse implique généralement des techniques de synthèse organique standard, y compris l'utilisation de groupes protecteurs et des conditions de réaction contrôlées pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions : DEPMPO subit principalement des réactions de piégeage de spin avec des radicaux libres. Il forme des adduits stables avec des radicaux tels que les radicaux alkylperoxyle, hydroxyle et superoxyde .

Réactifs et conditions courantes :

Réduction : Les réactions de réduction spécifiques sont moins documentées, mais this compound peut potentiellement subir une réduction dans des conditions appropriées.

Substitution : this compound peut former divers adduits de spin par des réactions de substitution nucléophile.

Principaux produits : Les principaux produits des réactions de this compound sont les adduits de spin formés avec différents radicaux, tels que this compound-OOCH3 et this compound-OOR (où R peut être un groupe méthyle, alkyle primaire ou secondaire) .

4. Applications de la recherche scientifique

This compound est largement utilisé en recherche scientifique en raison de sa capacité à piéger les radicaux libres. Voici quelques applications clés :

5. Mécanisme d'action

This compound exerce ses effets en piégeant les radicaux libres par un mécanisme de piégeage de spin. Le groupe nitrone dans this compound réagit avec les radicaux libres pour former des adduits de spin nitroxyde stables, qui peuvent être détectés et analysés par spectroscopie RPE . Ce mécanisme permet aux chercheurs d'étudier la formation et le comportement des radicaux libres dans divers environnements .

Composés similaires :

DMPO (5,5-diméthyl-1-pyrroline N-oxyde) : Un autre piège à spin à base de nitrone, communément utilisé pour piéger les radicaux hydroxyle et superoxyde.

BMPO (5-tert-butoxycarbonyl-5-méthyl-1-pyrroline N-oxyde) : Connu pour sa stabilité et sa capacité à piéger une large gamme de radicaux.

EMPO (5-éthoxycarbonyl-5-méthyl-1-pyrroline N-oxyde) : Similaire à BMPO, avec de légères variations de réactivité et de stabilité.

Unicité de this compound : this compound est unique en raison de sa haute sensibilité et de sa spécificité pour le piégeage des radicaux alkylperoxyle. Il forme des adduits plus stables par rapport aux autres pièges à spin, ce qui le rend particulièrement utile pour les études in vivo .

Applications De Recherche Scientifique

Detection of Free Radicals

1.1 Mechanism of Action

DEPMPO is primarily utilized to trap reactive oxygen species (ROS) and other free radicals. It forms stable adducts with these radicals, allowing for their detection through electron spin resonance (ESR) spectroscopy. The compound's structure enables it to distinguish between different types of radicals, including oxygen-, nitrogen-, sulfur-, and carbon-centered radicals .

1.2 Case Study: Mito-DEPMPO

A notable application of this compound is its derivative, Mito-DEPMPO, which has been specifically designed for mitochondrial studies. Research indicates that Mito-DEPMPO effectively traps superoxide radicals generated in mitochondria, demonstrating a half-life significantly longer than that of conventional traps like DMPO . This enhanced stability allows for more reliable detection in biological systems.

Antioxidant Activity Assessment

2.1 Oxygen Radical Absorbance Capacity (ORAC) Assay

this compound has been employed in ORAC assays to evaluate the antioxidant capacity of various substances. The ORAC method measures the ability of antioxidants to scavenge peroxyl radicals, providing insights into their effectiveness in preventing oxidative damage .

Table 1: Antioxidant Capacity Measurements Using this compound

| Sample Type | Antioxidant Capacity (µmol Trolox Equivalent/L) |

|---|---|

| Lipophilic Antioxidants | 33.1 ± 1.5 |

| Hydrophilic Antioxidants | 38.2 ± 1.9 |

This table summarizes findings from studies that utilized this compound in evaluating total antioxidant capacity in biological samples .

Polymer Chemistry Applications

3.1 Controlled Radical Polymerization

this compound is also instrumental in controlled radical polymerization processes. It serves as a nitroxide mediator, facilitating the synthesis of polymers with precise molecular weight distributions and functional group tolerances . This application is particularly valuable in creating materials for biomedical uses.

Case Study: Pseudoliving Radical Polymerization

Research has shown that using this compound in pseudoliving radical polymerization allows for the synthesis of structurally diverse polymers under mild conditions. This method enhances the efficiency and specificity of polymer synthesis, making it applicable in developing advanced materials for drug delivery systems and tissue engineering .

Environmental Monitoring

4.1 Detection of Hydroxyl Radicals

In environmental science, this compound has been employed to monitor hydroxyl radicals in various aqueous solutions treated with peracetic acid. Its ability to trap short-lived radicals provides critical data on oxidative processes occurring in water treatment systems .

Table 2: Detection Efficiency of this compound in Environmental Samples

| Solution Type | Detected Radicals | Detection Method |

|---|---|---|

| Peracetic Acid Solution | Hydroxyl and Carbon-Centered Radicals | ESR Spectroscopy |

This table illustrates how this compound facilitates the identification of reactive species in environmental contexts, aiding in assessing water quality and treatment efficacy .

Mécanisme D'action

DEPMPO exerts its effects by trapping free radicals through a spin-trapping mechanism. The nitrone group in this compound reacts with free radicals to form stable nitroxide spin adducts, which can be detected and analyzed using ESR spectroscopy . This mechanism allows researchers to study the formation and behavior of free radicals in various environments .

Comparaison Avec Des Composés Similaires

DMPO (5,5-dimethyl-1-pyrroline N-oxide): Another nitrone-based spin trap, commonly used for trapping hydroxyl and superoxide radicals.

BMPO (5-tert-butoxycarbonyl-5-methyl-1-pyrroline N-oxide): Known for its stability and ability to trap a wide range of radicals.

EMPO (5-ethoxycarbonyl-5-methyl-1-pyrroline N-oxide): Similar to BMPO, with slight variations in reactivity and stability.

Uniqueness of DEPMPO: this compound is unique due to its high sensitivity and specificity for trapping alkylperoxyl radicals. It forms more stable adducts compared to other spin traps, making it particularly useful for in vivo studies .

Activité Biologique

DEPMPO (5-(diethoxyphosphoryl)-5-methyl-1-pyrroline-N-oxide) is a nitrone compound widely recognized for its ability to trap free radicals, particularly in biological systems. Its unique structure allows it to effectively capture various reactive oxygen species (ROS) and other radicals, making it a valuable tool in oxidative stress research and related biomedical applications.

This compound functions primarily as a spin trap, which means it can stabilize free radicals long enough for their detection through electron paramagnetic resonance (EPR) spectroscopy. This capability is crucial for studying the dynamics of free radicals in biological contexts, such as cellular metabolism and oxidative damage.

Key Properties:

- Spin Trapping Efficiency: this compound is considered one of the most efficient spin traps for detecting O-, N-, S-, and C-centered free radicals in vitro and in vivo, outperforming other spin traps like DMPO due to its longer half-life and stability in biological environments .

- Radical Detection: It can distinguish between superoxide-dependent and independent mechanisms leading to hydroxyl radical formation, which is essential for understanding various biochemical pathways .

1. Detection of Reactive Oxygen Species

Research has demonstrated that this compound is effective at trapping superoxide radicals generated by various enzymatic reactions. For instance, when used with neuronal nitric oxide synthase (nNOS), this compound successfully captured superoxide radicals, allowing for the study of their kinetics and biological implications .

2. Case Studies

- Study on Mitochondrial Function: A study utilized Mito-DEPMPO, a derivative of this compound designed for mitochondrial targeting, to detect superoxide production directly within mitochondria. The results indicated that the Mito-DEPMPO-OOH adduct exhibited significantly greater stability than its non-targeted counterpart, enhancing the understanding of oxidative stress in mitochondrial dysfunction .

- Antioxidant Capacity Assessment: In comparative studies using the oxygen radical absorbance capacity (ORAC) assay, this compound was employed to evaluate the antioxidant capacity of various compounds. The findings highlighted its role in assessing the protective effects of antioxidants against radical-induced damage .

Data Tables

| Property | This compound | DMPO |

|---|---|---|

| Molecular Formula | C₁₃H₁₉N₁O₄P | C₈H₁₃N₁O |

| Spin Trap Efficiency | High | Moderate |

| Stability in Biological Systems | Long half-life | Shorter half-life |

| Radical Types Detected | O-, N-, S-, C-centered radicals | Primarily O-centered radicals |

Propriétés

IUPAC Name |

2-diethoxyphosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18NO4P/c1-4-13-15(12,14-5-2)9(3)7-6-8-10(9)11/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKCDBZSDRSXFIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1(CCC=[N+]1[O-])C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157230-67-6 | |

| Record name | 5-(Diethoxyphosphoryl)-5-methyl-1-pyrroline-N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157230-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Diethylphosphono)-5-methyl-1-pyrroline N-Oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

A: DEPMPO is primarily used as a spin trap in electron paramagnetic resonance (EPR) spectroscopy. [, , ] This technique allows researchers to detect and identify short-lived free radicals by trapping them with this compound to form more stable radical adducts that can be analyzed by EPR. [, , ]

A: this compound acts as a "trap" for free radicals due to its nitrone group, which reacts with unstable radicals to form more stable nitroxide radical adducts. [, , ] These adducts exhibit characteristic EPR spectra that allow researchers to identify the type of radical initially trapped. [, , ]

A: this compound is particularly effective in trapping and detecting oxygen-centered radicals like superoxide and hydroxyl radicals. [, , ] These radicals are implicated in oxidative stress and various pathological conditions, making this compound a valuable tool in studying these processes. [, , ]

A: The molecular formula of this compound is C9H19NO4P, and its molecular weight is 237.23 g/mol. []

A: Both this compound and its radical adducts are characterized using EPR spectroscopy. [, , ] This technique provides information about the hyperfine coupling constants of the unpaired electron with nearby nuclei, allowing researchers to distinguish between different radical adducts. [, , ] NMR spectroscopy can be utilized to analyze the structure of this compound itself. []

A: this compound generally exhibits higher stability than DMPO, especially in aqueous solutions. [, ] This increased stability is particularly relevant for the superoxide adduct (this compound-OOH), which has a significantly longer half-life than the corresponding DMPO adduct (DMPO-OOH). [, ]

A: The stability of this compound adducts can be influenced by factors like pH, temperature, and the presence of reducing agents. [, ] For instance, the presence of reducing agents like glutathione can affect the decay rate of this compound adducts, leading to an underestimation of radical production. []

A: this compound itself is not a catalyst. It functions primarily as a probe to detect and study radical reactions. [, , ]

A: this compound has been used to study: * Superoxide generation during myocardial reperfusion injury [] * Intraphagosomal superoxide production in polymorphonuclear leukocytes [] * Free radical formation in cigarette smoke [] * Respiratory burst in human neutrophil granulocytes exposed to hydrocarbons [] * Hydroxyl radical generation in plant cell walls []

A: Computational methods, including Density Functional Theory (DFT) calculations, have been employed to study: * The geometry and conformational dynamics of this compound and its radical adducts [, ] * The stability of superoxide adducts formed with this compound and its analogs [] * The effect of structural modifications on the spin trapping properties of this compound derivatives []

ANone: Research indicates that modifying the substituents on the pyrroline ring of this compound can significantly affect its properties, such as:

* **Superoxide adduct stability**: Replacing the methyl group at the 5-position with a trifluoromethyl group leads to a spin trap (5-TFDMPO) whose superoxide adduct has an intermediate half-life compared to those formed with DMPO and this compound. This suggests that both steric and electronic effects contribute to the adduct's stability. []* **Stereoselectivity**: Introducing a phenyl group at the 4-position of this compound can influence the stereoselectivity of radical addition, resulting in simplified EPR spectra. []* **Lipophilicity**: Modifying the substituents on the phosphorous atom allows for fine-tuning of this compound's lipophilicity, potentially impacting its membrane permeability and ability to access different cellular compartments. []A: this compound exhibits good stability in both solid and solution forms. [] Aqueous solutions of this compound have been reported to remain stable for extended periods without significant degradation. []

ANone: While the provided literature doesn't detail specific formulations for this compound, researchers often employ strategies like:

* **Use of organic co-solvents**: To enhance solubility in aqueous media, particularly for lipophilic this compound derivatives.* **Buffer selection**: Choosing appropriate buffers to maintain a stable pH and minimize adduct degradation.* **Storage conditions**: Recommending storage of this compound at low temperatures and protected from light to maximize its shelf life.ANone: The provided research focuses primarily on the application of this compound as a tool for free radical detection in various experimental settings. Information regarding its pharmacokinetics, pharmacodynamics, toxicity, or clinical applications is not available in these studies.

A: * Synthesis and Initial Characterization: The initial synthesis and characterization of this compound marked a significant development in spin-trapping technology. [] * Recognition of Enhanced Stability: The discovery of the significantly higher stability of the this compound-OOH adduct compared to DMPO-OOH solidified its importance in superoxide detection. [, ] * Development of Analogs: The synthesis and evaluation of various this compound analogs with modified structures further expanded its applicability in different experimental models. [, , , , ]

ANone: this compound's use spans various disciplines, reflecting its role as a versatile tool for studying free radicals. Some notable examples include:

* **Biochemistry**: Investigating the role of superoxide in enzymatic reactions and cellular signaling pathways. [, ]* **Physiology**: Studying free radical production in various organs and tissues under physiological and pathological conditions. [, , , ]* **Toxicology**: Examining the impact of environmental toxins and xenobiotics on free radical generation in biological systems. []* **Material Science**: Investigating the role of free radicals in material degradation and the development of novel materials with antioxidant properties. []Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.